Dihedral Angle Defines Network Topology
The molecular conformation of 1,4-Bis(pyridin-4-ylmethoxy)benzene is defined by a specific dihedral angle between its central phenylene ring and terminal pyridyl rings of 62.7 (1)° [1]. This contrasts sharply with the coplanar geometry of the rigid, linear ligand 4,4'-bipyridine, which has a dihedral angle of 0°. This geometric divergence is critical, as the ligand's angle directly influences the connectivity and dimensionality of the resulting coordination network.
| Evidence Dimension | Dihedral Angle (Phenylene-Pyridyl) |
|---|---|
| Target Compound Data | 62.7 (1)° |
| Comparator Or Baseline | 4,4'-bipyridine: 0° (coplanar) |
| Quantified Difference | +62.7° |
| Conditions | Single-crystal X-ray diffraction at 291 K [1] |
Why This Matters
This specific angle dictates a non-linear ligand geometry, enabling the formation of unique topologies (e.g., helical chains, interpenetrated networks) unattainable with linear linkers, which is a critical selection criterion for crystal engineers.
- [1] Liu, Y., Gao, J. S., Zou, P., Wang, X., & Zhang, S. (2009). 1,4-Bis(4-pyridylmethoxy)benzene. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2465. View Source
